molecular formula C9H9NO5 B1625468 Methyl 2-hydroxy-5-methyl-3-nitrobenzoate CAS No. 67191-44-0

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

Cat. No. B1625468
CAS RN: 67191-44-0
M. Wt: 211.17 g/mol
InChI Key: ZQGOQALTCFDIHN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a white to light yellow to yellow-brown powder or crystals .


Molecular Structure Analysis

The InChI code for Methyl 2-hydroxy-5-nitrobenzoate is 1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-5-nitrobenzoate is a white to light yellow to yellow-brown powder or crystals . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Solubility Studies

  • Solute Descriptors for 2-Methyl-3-Nitrobenzoic Acid : A study by Hart et al. (2017) investigated the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, providing valuable solute descriptors for its monomeric form. This information is crucial for predicting solubility in other organic solvents (Hart et al., 2017).

Synthesis Processes

  • Synthesis of 5-Methyl-2-Nitrobenzoic Acid : Mei et al. (2018) developed an environmentally friendly nitration process for methyl 3-methylbenzoate, producing 5-methyl-2-nitrobenzoic acid with high selectivity and control over the reaction rate (Mei et al., 2018).

Crystal Structure Analysis

  • Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate : Fu et al. (2012) examined the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, revealing hydrogen bonding and pi-stacking interactions. These findings are important for understanding the molecular interactions and stability of such compounds (Fu et al., 2012).

Chemical Analysis Methods

  • Detection and Quantification in Lenalidomide : Gaddam et al. (2020) developed an HPLC method for detecting and quantifying various nitrobenzoate impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate, in lenalidomide. This method is crucial for ensuring the purity and safety of pharmaceutical substances (Gaddam et al., 2020).

Environmental Studies

  • Chlorination of 3-Methyl-4-Nitrophenol : Takanashi et al. (2012) focused on the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, and its potential to form mutagens. This research is significant for understanding environmental contaminants and their transformation processes (Takanashi et al., 2012).

Gas Chromatography Methods

  • Quantitative Determination by Gas Chromatography : Xue and Nan (2002) described a method for quantitatively determining 2-methyl-3-nitrobenzoic acid using gas chromatography, highlighting the practicality and reliability of this method for analyzing purity and assisting in new product development (Xue & Nan, 2002).

Safety and Hazards

The safety information for Methyl 2-hydroxy-5-nitrobenzoate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGOQALTCFDIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502978
Record name Methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

CAS RN

67191-44-0
Record name Methyl 2-hydroxy-5-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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